Sting-IN-6
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Overview
Description
Sting-IN-6 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. This compound has shown significant inhibitory capacity with a pIC50 value of 8.9, making it a promising candidate for research in immunity and inflammation-related diseases . The STING pathway plays a crucial role in the innate immune response, particularly in the production of type I interferons and proinflammatory cytokines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sting-IN-6 can be synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution can then be used for further reactions and formulations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C in powder form for up to three years, and in solvent form at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions: Sting-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
Sting-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigates the effects of STING inhibition on cellular processes and immune signaling.
Medicine: Explores potential therapeutic applications in treating autoimmune diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
Mechanism of Action
Sting-IN-6 exerts its effects by inhibiting the STING pathway. The compound binds to the STING protein, preventing its activation and subsequent signaling. This inhibition leads to a decrease in the production of type I interferons and proinflammatory cytokines, which are crucial for the immune response . The molecular targets of this compound include the STING protein and its downstream signaling molecules, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .
Comparison with Similar Compounds
Sting-IN-6 is unique compared to other STING inhibitors due to its high inhibitory capacity and specificity for the STING pathway. Similar compounds include:
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
SN-011: A STING-specific antagonist identified through in silico docking screening.
Compounds 11 and 27: Newly discovered STING inhibitors with micromolar activity in both human and murine STING pathways.
These compounds differ in their structure, binding affinity, and specificity for the STING protein, highlighting the uniqueness of this compound in its inhibitory capacity and potential therapeutic applications.
Properties
Molecular Formula |
C46H52N12O6 |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,3-dimethylbut-2-enyl]-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-7-[(3-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C46H52N12O6/c1-10-57-37(17-28(5)51-57)43(61)49-45-53(7)35-20-31(41(47)59)15-16-34(35)55(45)23-26(3)27(4)24-56-40-36(54(8)46(56)50-44(62)38-18-29(6)52-58(38)11-2)21-32(42(48)60)22-39(40)64-25-30-13-12-14-33(19-30)63-9/h12-22H,10-11,23-25H2,1-9H3,(H2,47,59)(H2,48,60)/b27-26+,49-45?,50-46? |
InChI Key |
DPZRWCJECJWXRN-LDNMNVMYSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2C/C(=C(\C)/CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)/C)C=CC(=C3)C(=O)N)C |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2CC(=C(C)CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)C)C=CC(=C3)C(=O)N)C |
Origin of Product |
United States |
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